4-[(1-Methyl-5-tetrazolyl)thio]-5-phenylthieno[2,3-d]pyrimidine
Overview
Description
“4-[(1-Methyl-5-tetrazolyl)thio]-5-phenylthieno[2,3-d]pyrimidine” is a chemical compound with the molecular formula C14H10N6S2. It has an average mass of 326.402 Da and a mono-isotopic mass of 326.04084 Da . This compound is a type of aryl sulfide and thienopyrimidine .
Synthesis Analysis
The synthesis of thioxopyrimidines and their condensed analogs, such as “4-[(1-Methyl-5-tetrazolyl)thio]-5-phenylthieno[2,3-d]pyrimidine”, is a topic of interest in the field of heterocyclic chemistry . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .Molecular Structure Analysis
The InChI string for this compound is InChI=1S/C14H10N6S2/c1-20-14(17-18-19-20)22-13-11-10(9-5-3-2-4-6-9)7-21-12(11)15-8-16-13/h2-8H,1H3 . The SMILES string is CN1C(=NN=N1)SC2=NC=NC3=C2C(=CS3)C4=CC=CC=C4 .Physical And Chemical Properties Analysis
As mentioned earlier, “4-[(1-Methyl-5-tetrazolyl)thio]-5-phenylthieno[2,3-d]pyrimidine” has an average mass of 326.402 Da and a mono-isotopic mass of 326.04084 Da . It has a net charge of 0 .Scientific Research Applications
Medicine
- Application Summary : This compound may exhibit pharmacological activities such as anti-inflammatory, analgesic, anticancer, anticonvulsant, antihypertensive, hypoglycemic, antiparasitic, and antiviral activities .
Chemistry
- Application Summary : The compound can be used in the synthesis of functionally vital pyrimidines, which are important in various chemical reactions .
Biology
- Application Summary : As a thienopyrimidine, it could be used to study DNA and RNA synthesis processes due to its structural similarity to nucleotides .
Materials Science
- Application Summary : Potential use in the development of new materials with specific electronic or photonic properties due to its heterocyclic structure .
Agriculture
- Application Summary : Could be explored for its use in the synthesis of new pesticides or herbicides given its bioactive heterocyclic core .
Anticancer Research
- Application Summary : Thienopyrimidine derivatives have been studied for their anticancer properties, particularly against human cancer cell lines and primary CLL cells .
- Results Summary : The effectiveness is often reported as IC50 values, indicating the concentration required to inhibit cell growth by 50%. The compound may lead to cell death by apoptosis and inhibit enzymes like CDK .
Diagnostic Imaging
- Application Summary : Thienopyrimidines may serve as contrast agents or be tagged with radioisotopes for diagnostic imaging purposes .
Antimicrobial Resistance
- Application Summary : The tetrazole moiety is known for its antimicrobial properties, which could be useful in tackling antibiotic-resistant strains .
Enzyme Inhibition
- Application Summary : Due to its structural features, the compound could act as an inhibitor for enzymes like kinases, which are crucial in many diseases .
Neurodegenerative Diseases
- Application Summary : Potential use in the development of treatments for neurodegenerative diseases due to its ability to cross the blood-brain barrier and interact with neural pathways .
Solar Energy
- Application Summary : The compound’s electronic properties might be harnessed in the design of organic photovoltaic cells .
Chemical Sensors
properties
IUPAC Name |
4-(1-methyltetrazol-5-yl)sulfanyl-5-phenylthieno[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N6S2/c1-20-14(17-18-19-20)22-13-11-10(9-5-3-2-4-6-9)7-21-12(11)15-8-16-13/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPMWEIBNDUPSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SC2=NC=NC3=C2C(=CS3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Methyltetrazol-5-yl)sulfanyl-5-phenylthieno[2,3-d]pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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